molecular formula C27H22FN3O3 B11230936 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11230936
M. Wt: 455.5 g/mol
InChI Key: KPZCEJNDSZJQTD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a tetrahydroisoquinoline moiety, and a dihydroquinoline structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluoroaniline and 1,2,3,4-tetrahydroisoquinoline. These intermediates undergo various reactions, including acylation, cyclization, and condensation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide
  • N-(4-Bromophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide
  • N-(4-Methylphenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide

Uniqueness

N-(4-Fluorophenyl)-2-[2-oxo-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H22FN3O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H22FN3O3/c28-20-9-11-21(12-10-20)29-25(32)17-31-24-8-4-3-7-22(24)23(15-26(31)33)27(34)30-14-13-18-5-1-2-6-19(18)16-30/h1-12,15H,13-14,16-17H2,(H,29,32)

InChI Key

KPZCEJNDSZJQTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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